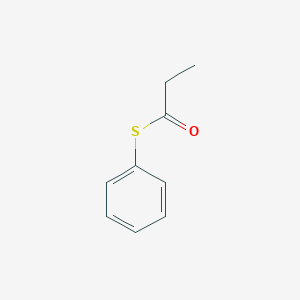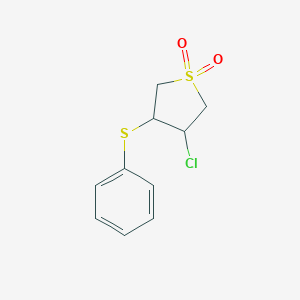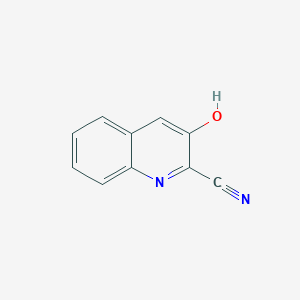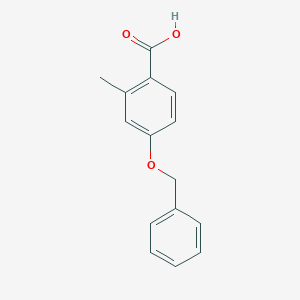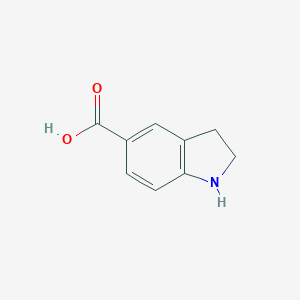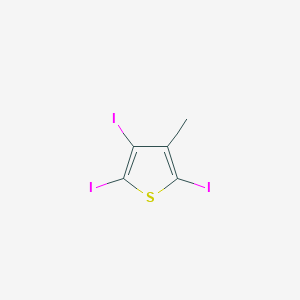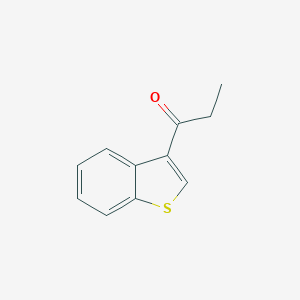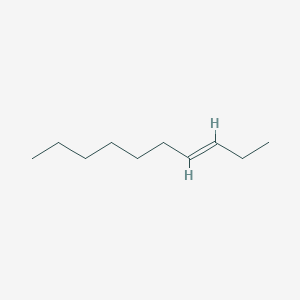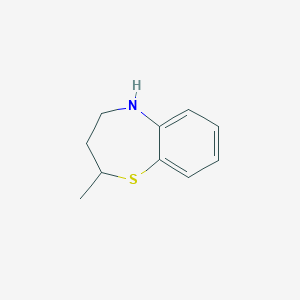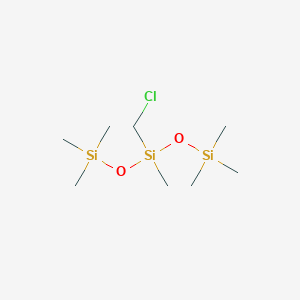![molecular formula C4H10Cl6Si3 B095703 [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] CAS No. 18243-10-2](/img/structure/B95703.png)
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] is a compound that can be synthesized through the hydrosilylation of methylenecyclopropane and methylenecyclobutane with dichloro(methyl)silane. This process not only adds to the multiple bonds present in the starting materials but also opens the three-membered ring structures, leading to the formation of various chlorinated silicon-methylene compounds, including dichloro(cyclopropylmethyl)methylsilane and 1,4-bis(dichloromethylsilyl)butane .
Synthesis Analysis
The synthesis of chlorinated silicon-methylene compounds, such as those mentioned above, involves the thermal decomposition of methyl-chlorosilanes at high temperatures, specifically around 700°C. This method yields a range of products, including liquids of varying viscosities, colorless crystalline substances, and meltable yellow to red compounds that are soluble in benzene. The silicon atoms in these compounds are connected via carbon atoms, and those with three or more silicon atoms form ring structures known as Si-chlorinated Cyclocarbosilanes .
Molecular Structure Analysis
The molecular structure of the synthesized compounds features silicon atoms linked through carbon atoms. In the case of compounds with three or more silicon atoms, they are arranged in ring-like structures. These ring structures are referred to as Si-chlorinated Cyclocarbosilanes, indicating the presence of silicon, chlorine, and carbon in a cyclic configuration .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite complex. For instance, dichloro(cycloalkylmethyl)methylsilanes can be converted into (cycloalkylmethyl)(diethynyl)methylsilanes by reacting with ethynylmagnesium bromide. Additionally, the reaction of bis(bromomagnesioethynyl)(cyclobutylmethyl)methylsilane with dichlorodimethylsilane can lead to the formation of cyclotetrasilaethyne, which is characterized by methyl and cyclobutyl groups. Furthermore, from 1,4-bis-[dichloro(methyl)silyl]butane, highly unsaturated silahydrocarbons with an endocyclic tetramethylene bridge can be synthesized, indicating the versatility of these compounds in forming various complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized chlorinated silicon-methylene compounds vary. They can range from liquids of different viscosities to colorless crystalline substances, and even to meltable compounds that exhibit colors from yellow to red. These compounds demonstrate solubility in benzene, which is a significant characteristic for their potential applications. The thermal decomposition method used for their synthesis at 700°C indicates their thermal stability up to that temperature. The specific properties of each compound depend on the number of silicon atoms present and their arrangement, whether in linear or cyclic forms .
科学研究应用
Synthesis of Polyfluoroalkyl Compounds The silanes containing dichloro(methyl)silane have been used in the synthesis of polyfluoroalkyl compounds, including the preparation of polysiloxanes, which are valuable in various industrial applications due to their high thermal stability and unique physical properties (Coy, Fitton, Haszeldine, Newlands, & Tipping, 1974).
Organosilane Synthesis Research indicates the utility of dichloro(methyl)silane in the production of organosilanes. These organosilanes have significant applications in materials science, especially in creating silicon-based polymers and other silicon-containing organic compounds (Strohmann, Lüdtke, & Wack, 1996).
Hydrosilylation Reactions The compound has been involved in hydrosilylation reactions, which are essential in modifying organic compounds with silicon-containing groups. This is crucial in the development of new materials with enhanced properties (Yarosh, Zhilitskaya, Yarosh, Albanov, & Voronkov, 2004).
Polymerization Catalysts It has been employed as a component in the synthesis of catalysts for polymerization processes, contributing to the development of polymers with specific characteristics (Chen, Rausch, & Chien, 1995).
Synthesis of Silicon-Based Fluorescent Materials Research also indicates its use in the synthesis of silicon-based fluorescent materials, which have potential applications in sensing and imaging technologies (Wang, Wang, Wang, & Feng, 2014).
属性
CAS 编号 |
18243-10-2 |
|---|---|
产品名称 |
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] |
分子式 |
C4H10Cl6Si3 |
分子量 |
355.1 g/mol |
IUPAC 名称 |
dichloro-bis[[dichloro(methyl)silyl]methyl]silane |
InChI |
InChI=1S/C4H10Cl6Si3/c1-11(5,6)3-13(9,10)4-12(2,7)8/h3-4H2,1-2H3 |
InChI 键 |
DMBOORLKGDADEQ-UHFFFAOYSA-N |
SMILES |
C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |
规范 SMILES |
C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



